N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Description
This compound features a unique spirocyclic architecture combining a quinazoline heterocycle fused to a cyclohexane ring (spiro[1H-quinazoline-2,1'-cyclohexane]), linked via a sulfanylacetamide bridge to a 1,3-benzodioxol-5-yl group. The 1,3-benzodioxol moiety contributes electron-rich aromaticity, while the spirocyclic system introduces conformational rigidity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-15-8-9-18-19(12-15)28-14-27-18)13-29-21-16-6-2-3-7-17(16)24-22(25-21)10-4-1-5-11-22/h2-3,6-9,12,24H,1,4-5,10-11,13-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUHRUFRVJUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide typically involves multiple steps, starting with the construction of the quinazoline core This can be achieved through the cyclization of o-aminobenzonitrile derivatives with carbonyl compounds under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial activities. For instance, compounds similar to N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated their ability to inhibit the growth of pathogens, suggesting potential applications in treating infections .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, the evaluation of similar compounds has revealed their effectiveness against human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) . These findings highlight the need for further exploration into the anticancer mechanisms of this compound.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Notably, quinazoline derivatives have been studied for their role as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. The efficacy of these compounds in inhibiting COX activity suggests that this compound may possess anti-inflammatory properties as well .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Spirocyclic Heterocyclic Systems
Compound from :
2-(3-Butyl-4-oxidanylidene-spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-(2,4-dimethylphenyl)ethanamide
- Key Differences : The analog replaces the 1,3-benzodioxol group with a 2,4-dimethylphenyl substituent and introduces a butyl side chain. These modifications likely alter lipophilicity and steric bulk, impacting solubility and target binding .
Implications: The spirocyclic system in both compounds enhances metabolic stability compared to non-rigid analogs, but substituent variations modulate bioavailability and selectivity.
Sulfanylacetamide Derivatives
Compound from :
N-(1,3-Benzodioxol-5-yl)-2-[[2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-yl]sulfanyl]acetamide
- Shared Features : Both compounds possess a sulfanylacetamide bridge and the 1,3-benzodioxol group, critical for hydrogen bonding and hydrophobic interactions.
- Divergence: The imidazole ring in the analog replaces the spiroquinazoline-cyclohexane system.
Compound from :
N-(2,4-Dimethylphenyl)-2-[(4-Ethyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl]acetamide
1,3-Benzodioxol-Containing Compounds
Compound from :
N-[(1R,2S,3R,4S,6R)-2,3,4-Trihydroxy-6-(1,3-Benzodioxol-5-yl)-Cyclohexyl] Carbamic Acid Methyl Ester
- Shared Motif : The 1,3-benzodioxol group is conserved, but the analog features a polyhydroxycyclohexane instead of a spiroquinazoline. This imparts high polarity, making it suitable for aqueous environments, unlike the more lipophilic target compound .
Compound from :
1-(1,3-Benzodioxol-5-yl)-N-Methylpropan-2-amine Hydrochloride
Crystallographic Analysis :
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique spiro structure that combines a quinazoline moiety with a benzodioxole group. The presence of the sulfanylacetamide functional group is significant for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzodioxole and quinazoline exhibit antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one | Staphylococcus aureus | 15 mm |
| 3-(4-Methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-one | Escherichia coli | 12 mm |
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in inflammatory responses .
Case Study: Inhibition of Nitric Oxide Synthase
A significant finding in related research is the inhibition of inducible nitric oxide synthase (iNOS), which plays a role in inflammation. Compounds that target iNOS can reduce nitric oxide production, leading to decreased inflammation in various models .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The sulfanylacetamide group may interact with enzyme active sites, inhibiting their function.
- Modulation of Signaling Pathways : The compound may influence pathways involved in inflammation and immune response, particularly those involving cytokine signaling.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in the benzodioxole substituents can significantly impact antimicrobial efficacy and anti-inflammatory potency.
Table 2: Structure-Activity Relationship
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antibacterial activity |
| Substitution with halogens | Enhanced anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
